1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS No.: 2034304-44-2
Cat. No.: VC7486244
Molecular Formula: C15H17ClFN3O2S
Molecular Weight: 357.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034304-44-2 |
|---|---|
| Molecular Formula | C15H17ClFN3O2S |
| Molecular Weight | 357.83 |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3 |
| Standard InChI Key | XFTRELLIQWGXQZ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Identification and Molecular Properties
Structural Composition
The molecule features a piperidine ring substituted at the 1-position with a (3-chloro-4-fluorophenyl)sulfonyl group and at the 2-position with a 1-methyl-1H-pyrazol-4-yl moiety. This arrangement creates a hybrid structure that merges the conformational flexibility of piperidine with the electronic effects of sulfonyl and heteroaromatic groups .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClFN₃O₂S |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine |
| SMILES Notation | Cn1cc(C2CCCCN2S(=O)(=O)c2ccc(F)c(Cl)c2)cn1 |
The sulfonyl group (-SO₂-) introduces strong electron-withdrawing characteristics, while the pyrazole ring contributes π-π stacking potential and hydrogen-bonding capabilities .
Synthesis and Structural Elucidation
Synthetic Pathways
Available data suggest multi-step synthesis routes involving:
-
Piperidine Functionalization: Initial N-sulfonylation of piperidine using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions .
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Pyrazole Coupling: Subsequent C-2 substitution via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 1-methylpyrazole moiety .
Key challenges include controlling regioselectivity during sulfonylation and minimizing racemization at chiral centers. Purification typically employs column chromatography with ethyl acetate/hexane gradients .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous sulfonyl-piperidine derivatives exhibit:
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¹H NMR: Piperidine protons at δ 1.5–2.8 ppm, sulfonyl-aromatic protons at δ 7.2–8.1 ppm.
| Compound Class | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Pyrazole-sulfonamides | COX-2 | 0.12 | Singh et al. |
| Piperidine-sulfonyl hybrids | MAO-B | 0.04 | Brullo et al. |
Antimicrobial Effects
The 3-chloro-4-fluorophenyl group enhances membrane penetration in Gram-positive bacteria. Related compounds display MIC values of 8–32 µg/mL against Staphylococcus aureus .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Predicted properties via QSAR models indicate:
Metabolic Stability
In vitro hepatic microsome studies of analogues show:
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t₁/₂: 48 minutes (human) vs. 23 minutes (rat)
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Primary metabolites arise from sulfonyl reduction and pyrazole N-demethylation .
Therapeutic Applications and Clinical Relevance
Cardiovascular Indications
Patent data reveal that piperidine-sulfonyl compounds demonstrate 62% improvement in cardiac output in DCM (dilated cardiomyopathy) models at 10 mg/kg doses .
Oncology Applications
Pyrazole-containing derivatives exhibit:
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